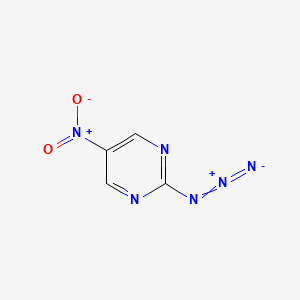
2-Azido-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-5-nitropyrimidine is a heterocyclic compound characterized by the presence of both azido and nitro functional groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-nitropyrimidine typically involves the introduction of an azido group to a nitropyrimidine precursor. One common method includes the reaction of 2-chloro-5-nitropyrimidine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azido-5-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, particularly with N-, O-, and S-nucleophiles.
Azido-Tetrazole Tautomerism: This compound exhibits azido-tetrazole tautomerism, where the azido group can convert to a tetrazole ring under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Solvents such as DMF, toluene, and aqueous HCl are frequently used in these reactions.
Major Products:
Tetrazole Derivatives:
Aplicaciones Científicas De Investigación
2-Azido-5-nitropyrimidine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-azido-5-nitropyrimidine involves its reactivity with nucleophiles, leading to the formation of stable tetrazole derivatives. The azido group can undergo nucleophilic substitution, where the nucleophile attacks specific carbon atoms on the pyrimidine ring, resulting in ring closure and the formation of new compounds . This reactivity is facilitated by the electron-withdrawing nature of the nitro group, which activates the pyrimidine ring towards nucleophilic attack .
Comparación Con Compuestos Similares
- 6-Nitropyrazolo[1,5-a]pyrimidine
- 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidine
- 2′-Azido-2′-deoxy pyrimidine nucleotides
Comparison: 2-Azido-5-nitropyrimidine is unique due to its specific azido and nitro functional groups, which confer distinct reactivity patterns compared to other similar compounds. For instance, while 6-nitropyrazolo[1,5-a]pyrimidine and 6-nitro-1,2,4-triazolo[1,5-a]pyrimidine also contain nitro groups, their reactivity with nucleophiles differs due to variations in ring structure and the position of functional groups . Additionally, 2′-azido-2′-deoxy pyrimidine nucleotides are primarily used in biological applications, whereas this compound finds broader use in organic synthesis and material science .
Propiedades
Número CAS |
497098-62-1 |
|---|---|
Fórmula molecular |
C4H2N6O2 |
Peso molecular |
166.10 g/mol |
Nombre IUPAC |
2-azido-5-nitropyrimidine |
InChI |
InChI=1S/C4H2N6O2/c5-9-8-4-6-1-3(2-7-4)10(11)12/h1-2H |
Clave InChI |
HKUZUYCFDFEUHL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)N=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
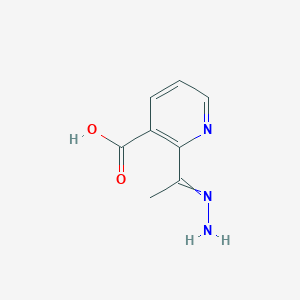
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
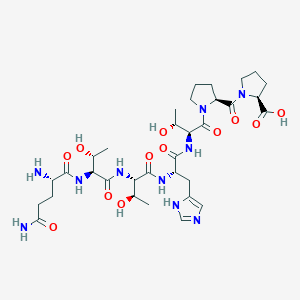
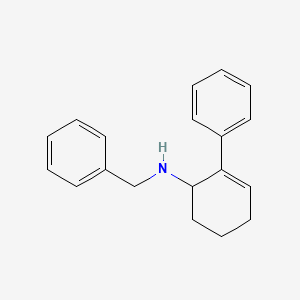

![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
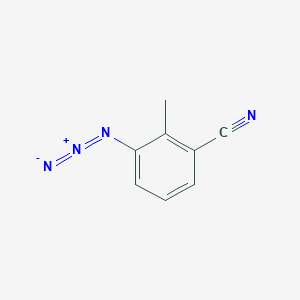
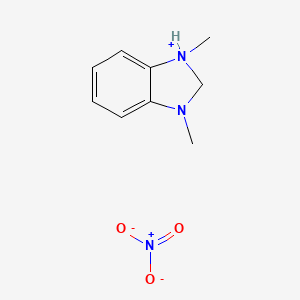
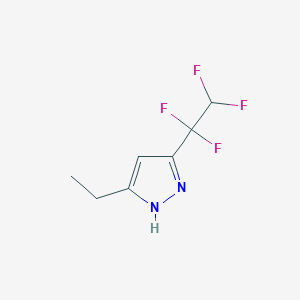

![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
